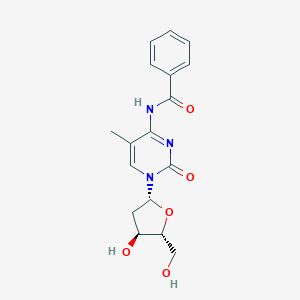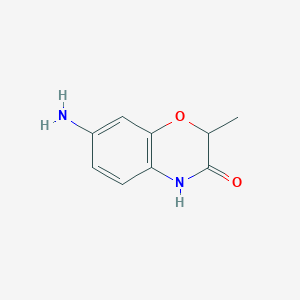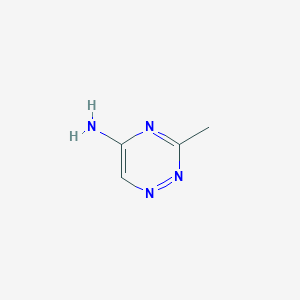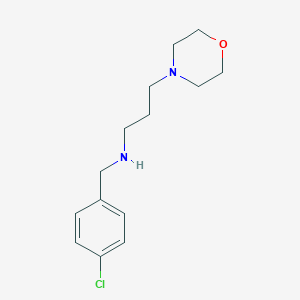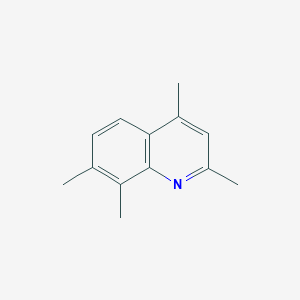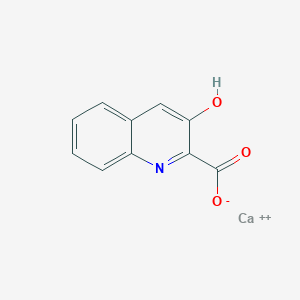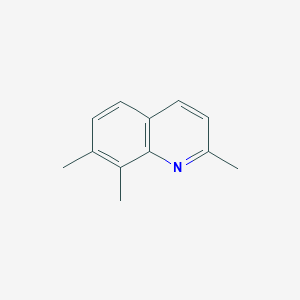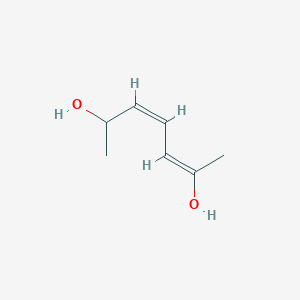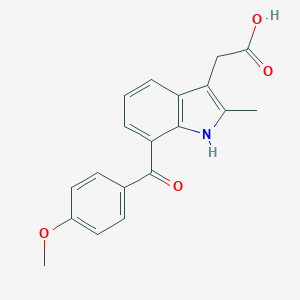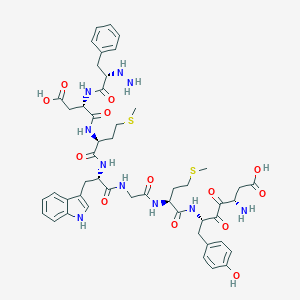
H-ASP-TYR-MET-GLY-TRP-MET-ASP-PHE-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (ATMGWMDFPNH2) is a peptide sequence that has been studied for its potential medical applications, particularly in the areas of cancer, inflammation, and pain. The peptide was first developed in the late 1990s and has since been the subject of numerous scientific studies and research projects. This article will discuss the synthesis method of ATMGWMDFPNH2, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
1. Regulación de la secreción del péptido natriurético atrial (ANP) Se ha encontrado que el octapéptido colecistoquinina (CCK-8) promueve la secreción de ANP a través de la activación de la señalización NOX4–PGC-1α–PPARα/PPARγ en atrios de rata latientes aislados . El ANP es una hormona cardíaca canónica que se secreta principalmente de los miocitos auriculares y participa en la regulación de los fluidos corporales, la homeostasis de la presión arterial y los antioxidantes .
Regulaciones cardiovasculares
El CCK-8 también se encuentra en los cardiomiocitos como una nueva hormona cardíaca e induce múltiples regulaciones cardiovasculares . Tiene un efecto inotrópico negativo sobre la dinámica mecánica auricular a través de la activación de los canales de potasio sensibles al ATP y los canales de potasio activados por calcio de gran conductancia .
Mejora de la sinaptogénesis glutamatérgica del hipocampo
Se ha demostrado que el CCK-8 mejora la sinaptogénesis glutamatérgica del hipocampo y la cognición posoperatoria al inhibir la inducción de astrocitos reactivos A1 en ratones viejos . Esto indica que el CCK-8 podría usarse potencialmente como un agente terapéutico para la recuperación neurocognitiva retardada (dNCR), una complicación posoperatoria común en pacientes quirúrgicos geriátricos .
Supresión de la activación de la microglía
Se ha encontrado que la administración de CCK-8 suprime la activación de la microglía, que es un tipo de célula glial localizada en todo el cerebro y la médula espinal .
5. Inhibición de la inducción de astrocitos reactivos A1 Se ha demostrado que el CCK-8 inhibe la inducción de astrocitos reactivos A1, que son un subtipo de astrocitos que se vuelven reactivos en respuesta a lesiones .
Regulación de la recuperación neurocognitiva
El CCK-8 promueve la recuperación neurocognitiva en ratones viejos con recuperación neurocognitiva retardada (dNCR) después de la cirugía . Esto sugiere que el CCK-8 podría usarse potencialmente para mejorar la función cognitiva en pacientes geriátricos después de la cirugía <svg class="icon
Mecanismo De Acción
Target of Action
The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system .
Mode of Action
CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder .
Biochemical Pathways
Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively . These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder .
Pharmacokinetics
As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety . These effects facilitate digestion and regulate food intake .
Action Environment
The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects . Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide .
Análisis Bioquímico
Biochemical Properties
Cholecystokinin Octapeptide, desulfated, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts both as a hormone and a neurotransmitter and is found in the gastrointestinal (GI) system and the central nervous system . It is a satiety peptide that inhibits food intake .
Cellular Effects
Cholecystokinin Octapeptide, desulfated, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
| { "Design of the Synthesis Pathway": "The compound 'Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2' can be synthesized using solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support to obtain the desired peptide.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Met(OtBu)-OH", "Fmoc-Gly-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Met(OtBu)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Phe-OH", "NH2-PEG-PS resin" ], "Reaction": [ "Step 1: Loading of NH2-PEG-PS resin onto the reaction vessel.", "Step 2: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 3: Coupling of Fmoc-Asp(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 4: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 5: Coupling of Fmoc-Tyr(tBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 6: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 7: Coupling of Fmoc-Met(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 8: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 9: Coupling of Fmoc-Gly-OH using HATU/HOBT/DIPEA in DMF.", "Step 10: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 11: Coupling of Fmoc-Trp(Boc)-OH using HATU/HOBT/DIPEA in DMF.", "Step 12: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 13: Coupling of Fmoc-Met(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 14: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 15: Coupling of Fmoc-Asp(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 16: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 17: Coupling of Fmoc-Phe-OH using HATU/HOBT/DIPEA in DMF.", "Step 18: Final deprotection and cleavage of the peptide from the resin using TFA/H2O/TIS.", "Step 19: Purification of the crude peptide by HPLC.", "Step 20: Characterization of the purified peptide by analytical HPLC and mass spectrometry." ] } | |
Número CAS |
25679-24-7 |
Fórmula molecular |
C49H62N10O13S2 |
Peso molecular |
1063.2 g/mol |
Nombre IUPAC |
(3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid |
InChI |
InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
ZBTPHEHKAHBSMT-YRVFCXMDSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN |
Secuencia |
DYMGWMDF |
Sinónimos |
des(SO3)CCK-8 desulfated cholecystokinin-8 desulfated sincalide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



